molecular formula C13H20FNO3S B6498958 N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 946265-55-0

N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide

Cat. No.: B6498958
CAS No.: 946265-55-0
M. Wt: 289.37 g/mol
InChI Key: LRYZRDWBUKMNOA-UHFFFAOYSA-N
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Description

N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide is a chemical compound with the molecular formula C₁₃H₂₀FNO₃S.

Mechanism of Action

Target of Action

N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial metabolism and homeostasis .

Mode of Action

Sulfonamides, including this compound, inhibit the activity of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, a vital nutrient for bacterial growth and reproduction .

Additionally, sulfonamides can inhibit carbonic anhydrase, an enzyme that helps maintain pH balance and fluid balance in the body . This inhibition can lead to a range of pharmacological effects, such as diuresis and reduced inflammation .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency in folic acid . This deficiency hampers the ability of bacteria to synthesize DNA, RNA, and proteins, thereby inhibiting their growth and reproduction .

The inhibition of carbonic anhydrase affects several biochemical pathways related to pH and fluid balance . The exact pathways and their downstream effects can vary depending on the specific type of cell or tissue where the enzyme is inhibited .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . Additionally, it can cause diuresis and reduced inflammation due to the inhibition of carbonic anhydrase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption, distribution, metabolism, and excretion . Other factors, such as temperature and the presence of other substances, can also affect the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves the reaction of 4-fluorophenol with 3-chloropropane-1-sulfonyl chloride in the presence of a base, followed by the reaction with butylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide include:

Uniqueness

This compound is unique due to the presence of the fluorine atom in its structure, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with molecular targets, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S/c1-2-3-9-15-19(16,17)11-4-10-18-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZRDWBUKMNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)CCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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